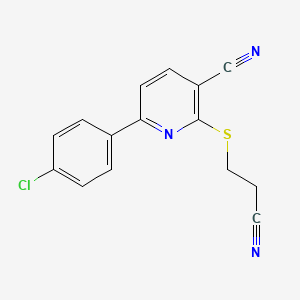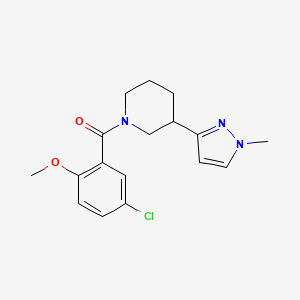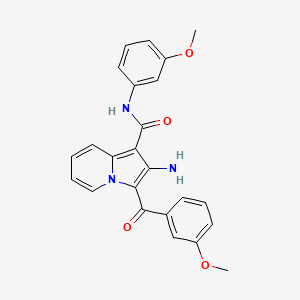
N-(4-((2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phényl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a dihydroimidazole ring, and a sulfonylphenyl moiety, making it a unique molecule for research and industrial purposes.
Applications De Recherche Scientifique
N-(4-((2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
It’s known that similar compounds have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Mode of Action
It’s known that similar compounds often work through free radical reactions . For instance, N-bromosuccinimide (NBS) can initiate a free radical reaction, where it loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical can then remove a hydrogen atom from the target molecule, forming succinimide (SH) and a new radical on the target molecule .
Biochemical Pathways
It’s known that similar compounds often affect pathways related to antimicrobial and antibiofilm actions .
Pharmacokinetics
It’s known that the lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Action Environment
It’s known that similar compounds often have their efficacy influenced by factors such as the presence of other compounds, ph, temperature, and the specific characteristics of the target organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:
Formation of the bromophenylmethylsulfanyl intermediate: This step involves the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzylthiourea, followed by cyclization to yield the desired intermediate.
Synthesis of the dihydroimidazole ring: The intermediate is then reacted with ethylenediamine under acidic conditions to form the dihydroimidazole ring.
Sulfonylation: The resulting compound undergoes sulfonylation with sulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to yield N-(4-((2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
- 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one
Uniqueness
N-(4-((2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide is unique due to its combination of a bromophenyl group, a dihydroimidazole ring, and a sulfonylphenyl moiety, which imparts distinct chemical and biological properties compared to similar compounds .
Propriétés
IUPAC Name |
N-[4-[[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3S2/c1-13(23)21-16-6-8-17(9-7-16)27(24,25)22-11-10-20-18(22)26-12-14-2-4-15(19)5-3-14/h2-9H,10-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBIAPWNEQNNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-propyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2447144.png)

![10-chloro-3-(2,6-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2447148.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2447149.png)
![5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B2447150.png)


![[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2447154.png)


![N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2447162.png)
![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2447163.png)

